molecular formula C12H9ClFNO B8431241 5-Chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

5-Chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B8431241
M. Wt: 237.66 g/mol
InChI Key: SRVLLSVWOCMFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

5-chloro-6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one

InChI

InChI=1S/C12H9ClFNO/c13-11-7(14)4-5-8-10(11)6-2-1-3-9(16)12(6)15-8/h4-5,15H,1-3H2

InChI Key

SRVLLSVWOCMFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C(=C(C=C3)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To tert-butyl 5-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate (0.4 g, 1.1 mmol) in DCM (10 mL), cooled to 0° C., was added TFA (1 mL). The reaction mixture was stirred at room temperature for 4 h, quenched with saturated NaHCO3 (pH-8) and then extracted with DCM (4×40 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude compound which was washed with hexane (2×5 mL) to provide the title compound (0.20 g, 71%). 1H NMR (200 MHz, DMSO-d6, δ in ppm) 12.04 (bs, 1H), 7.41-7.26 (m, 2H), 3.33 (t, J=6.0 Hz, 2H), 2.60 (t, J=5.8 Hz, 2H), 2.22-2.13 (m, 2H).
Name
tert-butyl 5-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
71%

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